N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-propan-2-ylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12(2)14-5-3-13(4-6-14)9-18-23-24-20(26-18)22-19(25)15-7-8-16-17(10-15)27-11-21-16/h3-8,10-12H,9H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXZWJVRJABWGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions. The benzothiazole moiety can be introduced via condensation reactions involving ortho-aminothiophenol and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry, to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to more consistent and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide has been studied for its potential therapeutic properties:
- Anti-inflammatory Activity : The compound shows promise in reducing inflammation by targeting the COX enzymes.
- Anticancer Properties : Research indicates that it may inhibit tumor growth through various biochemical pathways, making it a candidate for further investigation in cancer therapies .
Antimicrobial and Antifungal Activity
Studies have evaluated the compound's effectiveness against various bacterial and fungal strains:
- It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. .
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, enabling the development of more complex molecular structures with potential biological activities. Its unique heterocyclic structure is beneficial for synthesizing derivatives with enhanced properties .
Case Study 1: Antimicrobial Evaluation
In a study conducted by Mahendrasinh et al., various derivatives of oxadiazole compounds were synthesized and screened for their antimicrobial activities using the disc diffusion method. The results indicated that derivatives containing the oxadiazole moiety exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A study focused on the anticancer potential of related compounds demonstrated that derivatives similar to this compound showed significant cytotoxic effects against MCF7 breast cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases .
Data Tables
Mechanism of Action
The mechanism of action of N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and disrupting critical biological pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
describes compounds 4d, 4e, 4f, and 4g , which share a benzo[d]thiazol-2(3H)-one scaffold linked to a 1,3,4-oxadiazole via a methyl group. Key differences from the target compound include:
- Position of substitution on benzothiazole : The target compound’s carboxamide is at position 6, whereas analogs in feature a ketone at position 2.
- Oxadiazole substituents : The target compound uses a 4-isopropylbenzyl group, while 4f (the closest analog) has a 4-isopropylphenyl group directly attached to the oxadiazole.
Comparison with Derivatives
reports compound 35 , which shares a benzo[d]thiazole-oxadiazole scaffold but differs in substituents:
- Oxadiazole substitution: A (2'-cyanobiphenyl-4-yl)methylthio group replaces the 4-isopropylbenzyl group.
- Benzothiazole substitution : Position 2 is functionalized with an acetamide instead of a carboxamide at position 6.
Key Implications:
- Yield differences: The lower yield (47%) for 35 (Ev4) may reflect challenges in introducing the cyanobiphenyl-thioether moiety, whereas simpler alkyl/aryl groups (e.g., in ) are more synthetically accessible .
Biological Activity
N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This compound incorporates both oxadiazole and thiazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available research findings, highlighting its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by coupling with benzo[d]thiazole derivatives. The compound's structure can be represented as follows:
This compound features an isopropylbenzyl substituent, which may enhance its lipophilicity and cellular permeability.
Anticancer Activity
Research indicates that compounds containing the oxadiazole and thiazole rings exhibit notable anticancer properties. For instance, derivatives of benzo[d]thiazole have shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of leukemia and solid tumor-derived cell lines. Specifically, cytotoxicity was observed with IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes used in HIV studies .
The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cancer cell proliferation. The presence of the oxadiazole moiety is thought to facilitate interactions with cellular targets through hydrogen bonding and hydrophobic interactions. Additionally, compounds with similar structures have been noted for their ability to scavenge reactive oxygen species (ROS), which may contribute to their cytotoxic effects .
Case Studies
Pharmacological Implications
Given its biological activities, this compound could serve as a lead compound for developing new anticancer therapies. The dual action of targeting cancer cells while potentially modulating oxidative stress presents a promising avenue for further research.
Q & A
Q. What are the optimal synthetic routes for N-(5-(4-isopropylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide?
The synthesis of structurally analogous compounds typically involves:
- Cyclocondensation : Reaction of hydrazides with carbonyl derivatives to form the oxadiazole ring, followed by coupling with benzothiazole-carboxamide precursors .
- Solvent and Temperature Optimization : Ethanol or glacial acetic acid under reflux (70–100°C) for 5–10 hours to achieve yields >70%, with ammonium acetate as a catalyst .
- Purification : Crystallization from ethanol or flash chromatography (e.g., ethyl acetate/hexane) to isolate intermediates .
Q. How can the structure of this compound be validated experimentally?
Key characterization methods include:
- 1H/13C NMR : To confirm proton environments (e.g., aromatic signals at δ 7.36–8.35 ppm for benzothiazole and oxadiazole moieties) and carbon connectivity .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 310–506 for similar derivatives) and fragmentation patterns to verify molecular weight and functional groups .
- IR Spectroscopy : Absorption bands at 1600–1700 cm⁻¹ for C=O and C=N stretches .
Q. What biological targets are relevant for initial pharmacological screening?
Based on structural analogs (e.g., benzothiazole-oxadiazole hybrids):
- Anticancer Activity : Inhibition of kinase enzymes (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding with ATP-binding pockets .
- Antimicrobial Targets : Disruption of bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
- In Vitro Assays : MTT assays for cytotoxicity and enzyme-linked immunosorbent assays (ELISA) for target engagement .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological approaches include:
- Substituent Variation : Modifying the 4-isopropylbenzyl group (e.g., halogenation, nitration) to assess steric/electronic effects on target binding .
- Bioisosteric Replacement : Replacing the oxadiazole ring with thiadiazole or triazole to enhance metabolic stability .
- Pharmacokinetic Profiling : LogP measurements (e.g., via HPLC) to correlate lipophilicity with membrane permeability .
Q. What computational tools are suitable for predicting binding modes and ADMET properties?
- Molecular Docking (AutoDock, Glide) : Simulate interactions with biological targets (e.g., DNA topoisomerase II) using crystal structures (PDB IDs: 1ZXM, 3ERT) .
- ADMET Prediction (SwissADME, pkCSM) : Estimate bioavailability, blood-brain barrier penetration, and toxicity (e.g., Ames test predictions) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
Q. How should contradictory bioactivity data be analyzed?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Purity Issues : Validate compound integrity via HPLC (≥98% purity) and LC-MS to exclude degradants .
- Off-Target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
- Metabolic Instability : Perform microsomal stability assays (human liver microsomes) to identify rapid oxidation of the oxadiazole ring .
Q. What challenges exist in scaling up synthesis for preclinical studies?
- Reaction Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., cyclocondensation) to improve safety and yield .
- Byproduct Management : Optimize workup protocols (e.g., aqueous washes, column chromatography) to remove residual solvents (e.g., DMF, THF) .
- Regulatory Compliance : Ensure compliance with ICH guidelines for impurity profiling (e.g., genotoxic nitrosamine limits) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
